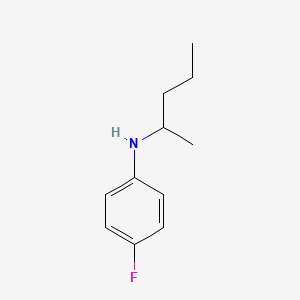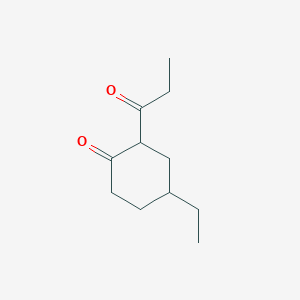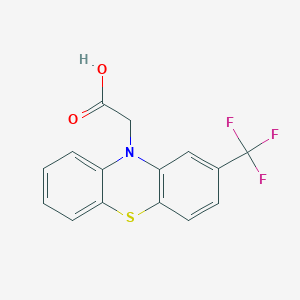![molecular formula C11H18N2O2S2 B13079804 N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring and sulfonamide group in this compound makes it a potential candidate for various pharmacological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with N-[(1-aminocyclohexyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-aminocyclohexyl)methyl]-2,5-dichloro-thiophene-3-sulfonamide
- N-[(1-aminocyclohexyl)methyl]-2-thiophenesulfonamide
Uniqueness
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the cyclohexyl group.
Propiedades
Fórmula molecular |
C11H18N2O2S2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H18N2O2S2/c12-11(6-2-1-3-7-11)9-13-17(14,15)10-5-4-8-16-10/h4-5,8,13H,1-3,6-7,9,12H2 |
Clave InChI |
UBEIVCWJMLIKQA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


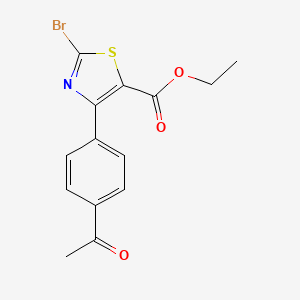
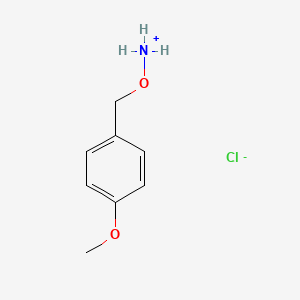

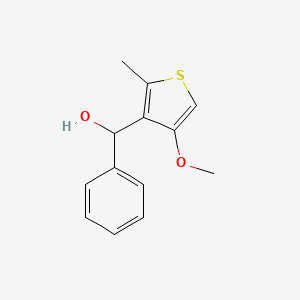
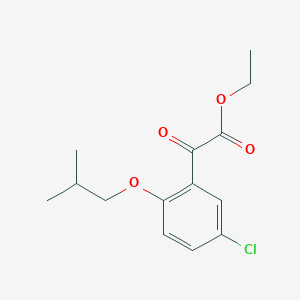
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
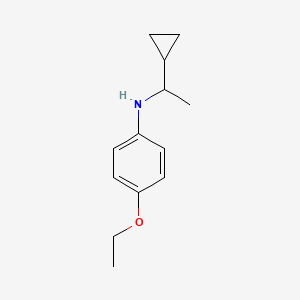
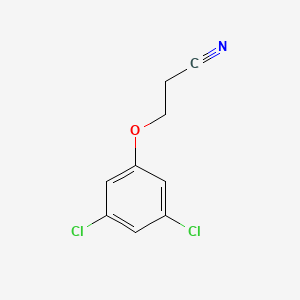
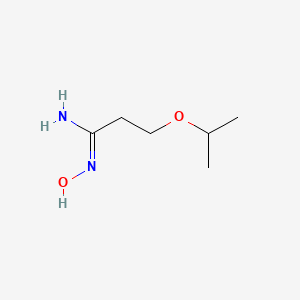
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)

